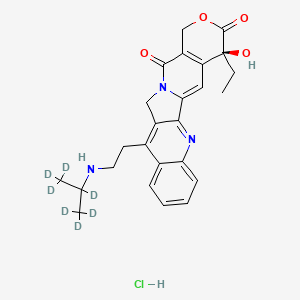

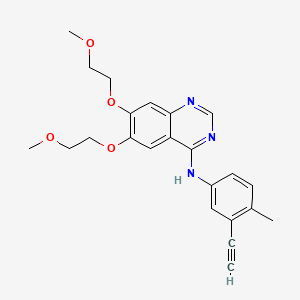

Hidrocloruro de 4-Metil Erlotinib

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Metil Erlotinib es un inhibidor potente y selectivo de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR). Este compuesto es un análogo de Erlotinib, con un grupo metilo añadido en la posición cuatro del grupo fenilo. Se utiliza principalmente en investigación científica para estudiar sus efectos sobre la proliferación de células cancerosas y las vías de señalización del EGFR .

Aplicaciones Científicas De Investigación

4-Metil Erlotinib tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar las relaciones estructura-actividad de los inhibidores de EGFR y para desarrollar nuevos análogos con propiedades mejoradas.

Biología: Los investigadores lo utilizan para investigar el papel de la señalización del EGFR en la proliferación celular, la apoptosis y otros procesos celulares.

Medicina: Sirve como un compuesto modelo para desarrollar nuevas terapias contra el cáncer que se dirigen al EGFR.

Industria: El compuesto se utiliza en el desarrollo de herramientas de diagnóstico y ensayos para detectar la actividad del EGFR y las vías relacionadas

Mecanismo De Acción

4-Metil Erlotinib ejerce sus efectos uniéndose al sitio de unión de ATP del dominio de tirosina quinasa del EGFR. Esta unión inhibe la actividad quinasa del receptor, evitando la fosforilación de las proteínas de señalización aguas abajo. Como resultado, el compuesto bloquea eficazmente las vías de señalización mediadas por EGFR, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas dependientes de EGFR .

Safety and Hazards

Direcciones Futuras

Erlotinib was approved for medical use in the United States in 2004 . It is used for NSCLC with mutations in the EGFR — either an exon 19 deletion (del19) or exon 21 (L858R) substitution mutation — which has spread to other parts of the body . It is also used in combination with gemcitabine in patients with advanced-stage pancreatic cancer . Future clinical development of this drug in the treatment of NSCLC is expected .

Análisis Bioquímico

Biochemical Properties

4-Methyl Erlotinib Hydrochloride functions as a potent inhibitor of the EGFR tyrosine kinase. It binds reversibly to the ATP-binding site of the EGFR, thereby inhibiting its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. The compound interacts with various biomolecules, including proteins and enzymes involved in the EGFR signaling pathway, such as the JAK2V617F mutant form of tyrosine kinase .

Cellular Effects

4-Methyl Erlotinib Hydrochloride exerts significant effects on various cell types, particularly cancer cells. It inhibits cell proliferation by blocking the EGFR signaling pathway, which is crucial for cell growth and division . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth .

Molecular Mechanism

At the molecular level, 4-Methyl Erlotinib Hydrochloride binds to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its phosphorylation and activation . This inhibition prevents the activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are essential for cell proliferation and survival . The compound also inhibits the JAK2V617F mutant form of tyrosine kinase, further disrupting cancer cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl Erlotinib Hydrochloride have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity over extended periods Studies have shown that the compound can induce sustained inhibition of EGFR signaling, leading to prolonged anti-tumor effects .

Dosage Effects in Animal Models

The effects of 4-Methyl Erlotinib Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed

Metabolic Pathways

4-Methyl Erlotinib Hydrochloride is metabolized primarily in the liver through the cytochrome P450 enzyme system . The major metabolic pathways include O-demethylation of the side chains followed by oxidation to a carboxylic acid, oxidation of the acetylene moiety to a carboxylic acid, and hydroxylation of the aromatic ring . These metabolic processes result in the formation of various metabolites, which are then excreted primarily through the feces and urine .

Transport and Distribution

The transport and distribution of 4-Methyl Erlotinib Hydrochloride within cells and tissues are mediated by ATP-binding cassette (ABC) drug transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) . These transporters play a crucial role in the compound’s bioavailability and distribution, affecting its therapeutic efficacy and potential drug-drug interactions .

Subcellular Localization

4-Methyl Erlotinib Hydrochloride is primarily localized in the cytoplasm, where it exerts its inhibitory effects on the EGFR tyrosine kinase . The compound’s localization is influenced by its chemical structure and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-Metil Erlotinib implica varios pasos, comenzando con la preparación de la estructura central de quinolina. Los pasos clave incluyen:

Formación del Núcleo de Quinolina: Esto se logra típicamente mediante la ciclización de derivados de anilina apropiados con formamida o reactivos similares.

Introducción del Grupo Metilo: El grupo metilo se introduce en la posición cuatro del anillo fenilo a través de una alquilación de Friedel-Crafts o métodos similares.

Funcionalización del Núcleo de Quinolina:

Métodos de Producción Industrial

La producción industrial de 4-Metil Erlotinib sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de reactores de alta presión y sistemas de flujo continuo para garantizar la calidad constante del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones

4-Metil Erlotinib experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esto puede conducir a la formación de varios metabolitos oxidados.

Reducción: Las reacciones de reducción pueden modificar el núcleo de quinolina u otros grupos funcionales.

Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden introducir nuevos grupos funcionales o modificar los existentes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones, incluidos entornos ácidos o básicos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de análogos funcionalizados .

Comparación Con Compuestos Similares

Compuestos Similares

Erlotinib: El compuesto original, que carece del grupo metilo en la posición cuatro del anillo fenilo.

Gefitinib: Otro inhibidor del EGFR con una estructura química diferente pero un mecanismo de acción similar.

Afatinib: Un inhibidor irreversible del EGFR con una actividad más amplia contra varios miembros de la familia ErbB.

Singularidad de 4-Metil Erlotinib

4-Metil Erlotinib es único debido a su mayor selectividad y potencia en comparación con Erlotinib. La adición del grupo metilo mejora su afinidad de unión al dominio de tirosina quinasa del EGFR, lo que resulta en una inhibición más efectiva de la señalización del EGFR. Esto lo convierte en una herramienta valiosa para estudiar las vías relacionadas con el EGFR y desarrollar nuevas terapias contra el cáncer .

Si tiene más preguntas o necesita más detalles, no dude en preguntar!

Propiedades

IUPAC Name |

N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVNSXCNXIPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)